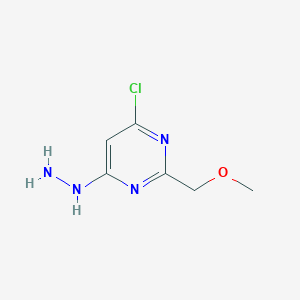

4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine

CAS No.: 1461708-82-6

Cat. No.: VC3020890

Molecular Formula: C6H9ClN4O

Molecular Weight: 188.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1461708-82-6 |

|---|---|

| Molecular Formula | C6H9ClN4O |

| Molecular Weight | 188.61 g/mol |

| IUPAC Name | [6-chloro-2-(methoxymethyl)pyrimidin-4-yl]hydrazine |

| Standard InChI | InChI=1S/C6H9ClN4O/c1-12-3-6-9-4(7)2-5(10-6)11-8/h2H,3,8H2,1H3,(H,9,10,11) |

| Standard InChI Key | VLSVWYXTJIXIAP-UHFFFAOYSA-N |

| SMILES | COCC1=NC(=CC(=N1)Cl)NN |

| Canonical SMILES | COCC1=NC(=CC(=N1)Cl)NN |

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine is a substituted pyrimidine compound with a molecular formula of C6H9ClN4O and a molecular weight of 188.61 g/mol . The compound has been registered with CAS number 1461708-82-6 . Understanding the chemical identity of this compound is essential for proper classification and research applications.

Structural Features

The structure of 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine consists of a pyrimidine ring with three key functional groups:

-

A chlorine atom at position 4

-

A hydrazinyl group at position 6

-

A methoxymethyl group at position 2

These functional groups contribute to the compound's reactivity and biological activity profile. The presence of the hydrazinyl group is particularly significant as it can participate in the formation of bioactive molecules through condensation reactions with various carbonyl compounds.

Spectroscopic Identifiers

The compound can be identified using various spectroscopic techniques and chemical identifiers as presented in Table 1:

| Identifier Type | Value |

|---|---|

| IUPAC Name | [6-chloro-2-(methoxymethyl)pyrimidin-4-yl]hydrazine |

| Standard InChI | InChI=1S/C6H9ClN4O/c1-12-3-6-9-4(7)2-5(10-6)11-8/h2H,3,8H2,1H3,(H,9,10,11) |

| Standard InChIKey | VLSVWYXTJIXIAP-UHFFFAOYSA-N |

| SMILES | COCC1=NC(=CC(=N1)Cl)NN |

| Canonical SMILES | COCC1=NC(=CC(=N1)Cl)NN |

| PubChem Compound ID | 75480660 |

Table 1: Spectroscopic identifiers for 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine

Physical and Chemical Properties

Physical Properties

The physical properties of 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine are crucial for understanding its behavior in various environments and applications. While specific physical data for this exact compound is limited in the available literature, general properties can be inferred from similar pyrimidine derivatives with comparable substitution patterns.

Chemical Reactivity

The reactivity of 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine is primarily determined by its functional groups:

-

The chlorine atom at position 4 is susceptible to nucleophilic substitution reactions, making it a reactive site for further modifications.

-

The hydrazinyl group at position 6 can participate in various condensation reactions, particularly with carbonyl compounds to form hydrazones or with carboxylic acids to form hydrazides.

-

The methoxymethyl group at position 2 provides additional functionality and can undergo reactions typical of ethers, such as cleavage under acidic conditions .

These reactive sites enable the compound to serve as a versatile building block in the synthesis of more complex molecules with potential biological activities.

Synthesis Methods and Pathways

Comparative Synthetic Methods

By examining the synthesis of related compounds, we can draw comparisons that may be applicable to 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine:

For example, the synthesis of 4-chloro-6-hydroxypyrimidine, a related compound, involves the conversion of 4-chloro-6-methoxypyrimidine through a reaction with hydrogen halides under specific conditions . This suggests that the methoxy group in pyrimidine derivatives can be manipulated under appropriate conditions, which could be relevant to modifications of the methoxymethyl group in our target compound.

Similarly, the synthesis of 2-chloro-4,6-dimethoxypyrimidine involves a multi-step process starting from malononitrile, proceeding through various intermediates including 1,3-dimethyl malonamidine dihydrochloride and 3-amino-3-methoxy-N-nitrile-2-propionamidine . This provides insights into how complex pyrimidine derivatives with multiple functional groups can be synthesized through carefully designed reaction sequences.

Biological Activity and Applications

Antiviral Activity

The antiviral properties of pyrimidine derivatives are well-documented, particularly against DNA and RNA viruses. The specific antiviral activity of 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine would need to be determined through specific assays, but its structural features suggest potential activity that warrants investigation.

Research Applications

4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine has potential applications as:

-

A chemical building block for the synthesis of more complex bioactive compounds

-

A template for structure-activity relationship studies in drug discovery

-

A research tool for investigating the biological effects of pyrimidine derivatives

Structure-Activity Relationships

Comparison with Related Compounds

Several related compounds provide valuable context for understanding the potential activity of 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine:

4-Chloro-6-hydrazinyl-2-methylpyrimidine

This related compound (C5H7ClN4) differs from our target compound only in the replacement of the methoxymethyl group with a methyl group . The presence of the simpler methyl group may result in different lipophilicity and binding properties compared to 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine.

4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine

This compound (C5H7ClN4S) features a methylsulfanyl group instead of a methoxymethyl group . The sulfur atom introduces different electronic properties and potential hydrogen bonding interactions, which may affect biological activity.

4-Chloro-6-methoxy-2-(methoxymethyl)pyrimidine

This compound, which has a methoxy group in place of the hydrazinyl group, represents an important precursor or related structure to our target compound . The replacement of the hydrazinyl group with a methoxy group significantly changes the reactivity and biological properties of the molecule.

Structure-Activity Relationship Table

The following table compares key structural features and their potential impact on biological activity:

| Compound | Position 2 | Position 6 | Key Difference | Potential Impact on Activity |

|---|---|---|---|---|

| 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine | Methoxymethyl | Hydrazinyl | Reference compound | Baseline activity |

| 4-Chloro-6-hydrazinyl-2-methylpyrimidine | Methyl | Hydrazinyl | Smaller substituent at position 2 | Potentially altered lipophilicity and binding properties |

| 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine | Methylsulfanyl | Hydrazinyl | Sulfur atom at position 2 | Different electronic properties and hydrogen bonding potential |

| 4-Chloro-6-methoxy-2-(methoxymethyl)pyrimidine | Methoxymethyl | Methoxy | No hydrazinyl group | Significantly altered reactivity and biological profile |

Table 2: Structure-activity relationships of 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine and related compounds

Spectroscopic Characterization

Predicted Spectral Properties

While specific experimental spectroscopic data for 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine is limited in the available literature, comparison with related compounds allows for prediction of certain spectral properties.

For instance, the related compound 4-chloro-6-hydrazinyl-2-methylpyrimidine has predicted collision cross-section values for various adducts as shown in Table 3:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 159.04320 | 127.9 |

| [M+Na]+ | 181.02514 | 140.9 |

| [M+NH4]+ | 176.06974 | 136.1 |

| [M+K]+ | 196.99908 | 134.9 |

| [M-H]- | 157.02864 | 130.1 |

| [M+Na-2H]- | 179.01059 | 135.3 |

| [M]+ | 158.03537 | 130.5 |

| [M]- | 158.03647 | 130.5 |

Table 3: Predicted collision cross-section values for 4-chloro-6-hydrazinyl-2-methylpyrimidine

By analogy, 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine would be expected to have somewhat larger collision cross-section values due to the additional atoms in the methoxymethyl group compared to the methyl group.

Future Research Directions

Synthetic Modifications

The reactive sites in 4-Chloro-6-hydrazinyl-2-(methoxymethyl)pyrimidine provide opportunities for various synthetic modifications:

-

Substitution of the chlorine atom with other nucleophiles

-

Derivatization of the hydrazinyl group through condensation reactions

-

Modifications to the methoxymethyl group

These modifications could lead to a library of compounds with enhanced biological activities or improved pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume